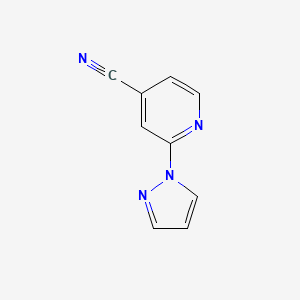
2-(1H-pyrazol-1-yl)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrazol-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C9H6N4. It has an average mass of 170.171 Da and a monoisotopic mass of 170.059250 Da .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as this compound, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Pyrazole Derivatives: New pyrazole derivatives, including those related to 2-(1H-pyrazol-1-yl)isonicotinonitrile, have been synthesized and studied for their structural properties. For example, 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds synthesized from similar nicotinonitriles were analyzed using X-ray diffraction to understand their structural behavior (Wu et al., 2012).
Corrosion Inhibition
- Corrosion Protection of Steel: Pyrazolone derivatives, similar in structure to this compound, have been used as corrosion inhibitors for steel. Studies have shown their effectiveness in protecting steel surfaces in acidic environments, offering insights into the chemical interactions and protective mechanisms involved (Ansari et al., 2016).
Antimicrobial Applications
- Antimycobacterial Activity: Pyrazole derivatives, similar to this compound, have been evaluated for their antimycobacterial properties. Some compounds have shown activity against Mycobacterium tuberculosis strains, suggesting potential applications in treating bacterial infections (Mamolo et al., 2001).
Chemical and Physical Properties
- Spin State Behavior in Iron(II) Complexes: The study of iron(II) complexes with pyrazolylpyridine ligands, which are structurally related to this compound, has provided insights into spin-crossover behaviors. This research contributes to understanding the molecular properties and potential applications of these complexes in various fields (Cook et al., 2015).
Photoreactions and Spectroscopy
- Photoinduced Tautomerization: Studies on compounds like 2-(1H-pyrazol-5-yl)pyridines, related to this compound, have revealed their ability to undergo various photoreactions, including excited-state intramolecular proton transfer. These findings are significant for understanding the photophysical properties of these compounds (Vetokhina et al., 2012).
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHEXJBVPMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)
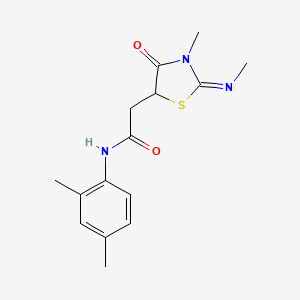
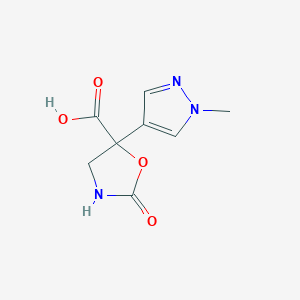

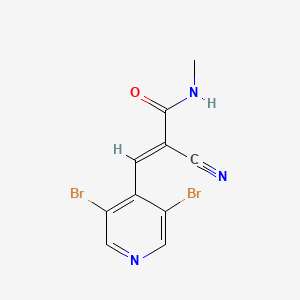


![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
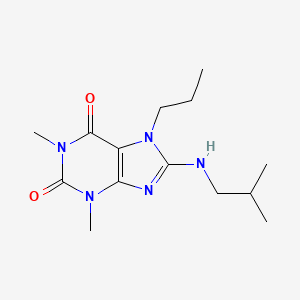
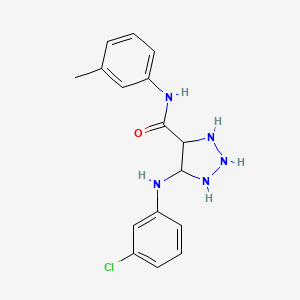
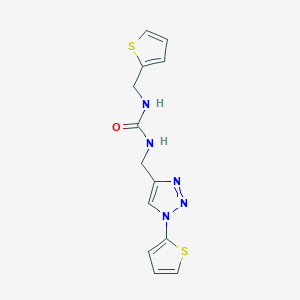
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
